molecular formula C15H24OS B3840835 1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene

1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene

Cat. No. B3840835
M. Wt: 252.4 g/mol
InChI Key: IDXJSFKYUJFTLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene, also known as ITMPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene has been used in various scientific research applications, including as a fluorescent probe for imaging lipid droplets in live cells, as a potential inhibitor of the protein kinase C (PKC) pathway, and as a potential anti-cancer agent.

Mechanism of Action

1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene is believed to work by binding to specific targets in cells, such as PKC, and altering their activity. This can lead to changes in cellular processes, such as cell growth and division, and ultimately impact disease states.
Biochemical and Physiological Effects:
Studies have shown that 1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene can affect various biochemical and physiological processes in cells, including lipid metabolism, cell cycle regulation, and apoptosis. It has also been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene has several advantages for lab experiments, including its fluorescent properties for imaging studies and its potential as a specific inhibitor of PKC. However, limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for 1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene research, including further studies on its potential as an anti-cancer agent, its use in lipid metabolism research, and its potential as a tool for studying PKC signaling pathways. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
In conclusion, 1-{[5-(isopropylthio)pentyl]oxy}-3-methylbenzene is a chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

properties

IUPAC Name

1-methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24OS/c1-13(2)17-11-6-4-5-10-16-15-9-7-8-14(3)12-15/h7-9,12-13H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXJSFKYUJFTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCCSC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(5-propan-2-ylsulfanylpentoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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